4-(cyclohexylmethyl)-2-(3-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Description

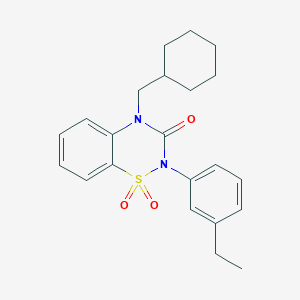

4-(cyclohexylmethyl)-2-(3-ethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core structure substituted at positions 2 and 4 with a 3-ethylphenyl group and a cyclohexylmethyl group, respectively. The cyclohexylmethyl substituent introduces significant lipophilicity and steric bulk, while the 3-ethylphenyl group contributes moderate electron-donating effects. This compound’s synthesis likely follows strategies similar to those described for analogous benzothiadiazines, where pre-functionalized anthranilic acid derivatives are used to ensure regioselectivity and high purity .

Properties

IUPAC Name |

4-(cyclohexylmethyl)-2-(3-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-2-17-11-8-12-19(15-17)24-22(25)23(16-18-9-4-3-5-10-18)20-13-6-7-14-21(20)28(24,26)27/h6-8,11-15,18H,2-5,9-10,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMLNXTXMUJPSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(cyclohexylmethyl)-2-(3-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione belongs to a class of benzothiadiazine derivatives that have garnered attention for their potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a benzothiadiazine core that is known for its diverse biological activities.

1. Inhibitory Activity Against Aldose Reductase

Recent studies have highlighted the inhibitory effects of benzothiadiazine derivatives on aldose reductase (ALR) , an enzyme implicated in diabetic complications. The compound exhibits significant inhibition with IC50 values comparable to other known inhibitors. For instance, derivatives with specific substitutions showed IC50 values ranging from 0.032 to 0.975 μM .

Table 1: Inhibitory Activity of Benzothiadiazine Derivatives on ALR

| Compound | IC50 (μM) | Substitution Pattern |

|---|---|---|

| 9m | 0.032 | N4-acetic acid |

| 9i | 0.175 | Halogen-substituted N2-benzyl |

| 9j | 0.975 | Unsubstituted |

2. Antioxidant Properties

Benzothiadiazine derivatives have also been investigated for their antioxidant properties. The compound demonstrated a capacity to scavenge free radicals effectively, contributing to its potential in mitigating oxidative stress-related conditions.

3. Neuroprotective Effects

In vivo studies using diabetic rat models indicated that the compound could prevent sorbitol accumulation in peripheral nerves, suggesting neuroprotective effects against diabetic neuropathy . This was evidenced by significant reductions in nerve damage markers in treated groups compared to controls.

The biological activity of the compound can be attributed to its interaction with various biological targets:

- Aldose Reductase Inhibition : By inhibiting ALR, the compound reduces sorbitol accumulation, which is critical in preventing diabetic complications.

- Antioxidant Mechanism : The ability to scavenge reactive oxygen species (ROS) suggests a mechanism through which the compound exerts protective effects on cellular integrity.

Case Studies

Several case studies have explored the efficacy of benzothiadiazine derivatives in clinical settings:

- Diabetes Management : A study involving streptozotocin-induced diabetic rats demonstrated that treatment with the compound significantly improved nerve function and reduced oxidative stress markers.

- Neurodegenerative Disorders : Research has indicated potential applications in neurodegenerative diseases due to its protective effects against neuronal damage.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among benzothiadiazine derivatives lie in the substituents at positions 2 (R²) and 4 (R⁴), which critically influence molecular weight, lipophilicity (logP), and solubility. A comparative overview is provided in Table 1.

Table 1. Structural and Physicochemical Comparison of Benzothiadiazine Derivatives

Key Observations:

- Lipophilicity (logP): The target compound’s logP (~5.9) is higher than most analogs due to the cyclohexylmethyl group, which enhances membrane permeability but may reduce aqueous solubility.

- Molecular Weight: The pyrido-pyrimidinylmethyl analog has the highest molecular weight (~501.51), likely due to its complex heterocyclic substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.